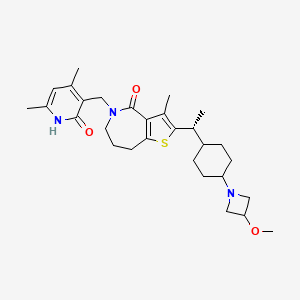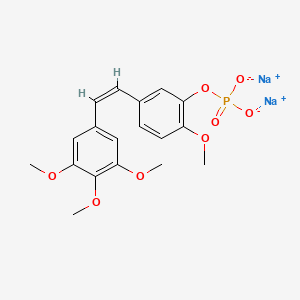
Zybrestat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zybrestat, also known as combretastatin A4 phosphate, is a vascular disrupting agent (VDA) primarily used in cancer therapy. It is a synthetic prodrug that is converted to combretastatin inside endothelial cells. Originally derived from the root bark of the South African Bushwillow tree (Combretum caffrum), this compound targets the established blood vessel network within tumors, causing rapid collapse and necrosis of the tumor’s vascular structure .
Preparation Methods
The synthesis of Zybrestat involves the conversion of combretastatin A4 to its phosphate form. One synthetic route starts with tris(hydroxymethyl)aminomethane and [2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy]phosphonic acid . The reaction conditions typically involve phosphorylation reactions under controlled conditions to ensure the stability and solubility of the final product. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and stringent quality control measures .
Chemical Reactions Analysis
Zybrestat undergoes several types of chemical reactions, including:
Oxidation: Combretastatin A4 can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert combretastatin A4 to its more active forms.
Substitution: Substitution reactions can modify the functional groups on the combretastatin molecule to enhance its efficacy. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Zybrestat has a wide range of scientific research applications:
Chemistry: Used as a model compound to study vascular disrupting agents and their chemical properties.
Biology: Investigated for its effects on endothelial cells and tumor vasculature.
Medicine: Primarily used in oncology for the treatment of anaplastic thyroid cancer and other solid tumors. .
Industry: Employed in the development of new cancer therapies and drug delivery systems.
Mechanism of Action
Zybrestat exerts its effects through a dual mechanism of action:
Tubulin Depolymerization: It acts at the colchicine-binding site of the beta-subunit of endothelial tubulin, disrupting the endothelial cytoskeleton and causing shape changes in the cells. This decreases the size of the blood vessel lumen, leading to decreased blood flow and thrombosis.
Cell Junction Disruption: It disrupts the VE-cadherin/beta-catenin complex, interfering with cell-cell contact and increasing vascular permeability.
Comparison with Similar Compounds
Zybrestat is similar to other vascular disrupting agents like resveratrol, which also targets endothelial cells and disrupts blood vessel formation. this compound is unique in its dual mechanism of action and its specific targeting of established tumor vasculature. Other similar compounds include:
Resveratrol: A stilbene compound found in red wine, known for its antioxidant properties.
Colchicine: An alkaloid used to treat gout, which also binds to tubulin.
Paclitaxel: A chemotherapy drug that stabilizes microtubules and prevents their disassembly
This compound’s unique ability to target both tubulin and cell junctions makes it a promising candidate for cancer therapy, particularly in tumors with well-established blood vessels.
Properties
Molecular Formula |
C18H19Na2O8P |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |
InChI |
InChI=1S/C18H21O8P.2Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;;/h5-11H,1-4H3,(H2,19,20,21);;/q;2*+1/p-2/b6-5-;; |
InChI Key |
VXNQMUVMEIGUJW-XNOMRPDFSA-L |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


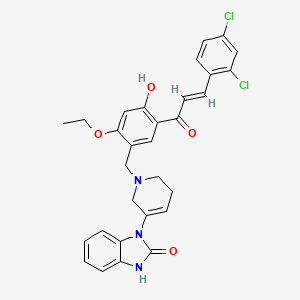

![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)
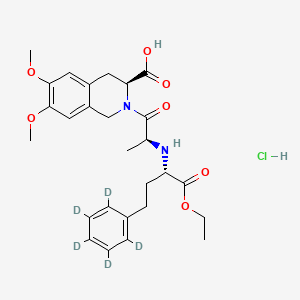
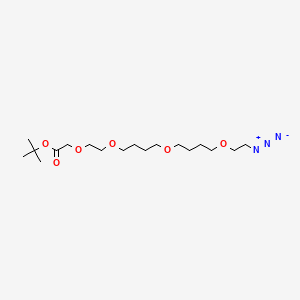
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934289.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)

![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)
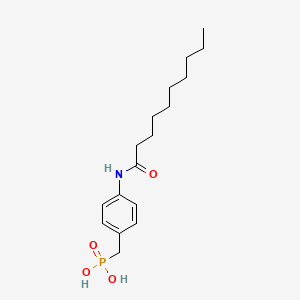
![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)
